Bienvenue dans la boutique en ligne BenchChem!

VB124

MCT4 selectivity lactate transport Syrosingopine

VB124 delivers >2,700-fold selectivity for MCT4 over MCT1—eliminating target ambiguity inherent in dual inhibitors like Syrosingopine. This orally bioavailable probe (IC50 8.6 nM) specifically blocks lactate import/export in MCT4-expressing cells, redirecting glycolytic flux toward mitochondrial pyruvate oxidation. Validated in 180-day chronic dosing at 30 mg/kg without observable toxicity. Essential for clean mechanistic studies in tumor immunometabolism, cardiac hypertrophy, and lactate shuttle biology. For researchers requiring unambiguous target deconvolution, substitution is not an option.

Molecular Formula C23H23ClN2O4
Molecular Weight 426.9 g/mol
CAS No. 2230186-18-0
Cat. No. B6602483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVB124
CAS2230186-18-0
Molecular FormulaC23H23ClN2O4
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4Cl
InChIInChI=1S/C23H23ClN2O4/c1-23(2,22(27)28)29-14-16-13-21(26(25-16)20-9-4-3-8-19(20)24)15-6-5-7-18(12-15)30-17-10-11-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,27,28)
InChIKeyPZHRLEZWTVYGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VB124 (CAS 2230186-18-0): A Selective MCT4 Inhibitor for Targeted Lactate Transport Research


VB124 (CAS 2230186-18-0) is a small-molecule monocarboxylate transporter 4 (MCT4/SLC16A3) inhibitor developed as a chemical probe for investigating lactate shuttling in glycolysis-dependent systems. It is characterized by its oral bioavailability, high selectivity for MCT4 over MCT1, and its ability to potently block lactate import and export in MCT4-expressing cells [1]. VB124's primary mechanism of action involves redirecting glycolytic carbon flux into mitochondrial pyruvate oxidation, making it a critical tool for studies in tumor metabolism, cardiac hypertrophy, and immunometabolism [2].

Why Generic Substitution Fails: VB124's Differentiated Selectivity Profile vs. Other MCT4 Inhibitors


The MCT family of transporters plays distinct roles in lactate shuttling across different cellular and pathological contexts. MCT4 is a low-affinity, high-capacity lactate exporter critical for glycolytic tissues and the tumor microenvironment, while MCT1 is a high-affinity importer often expressed in oxidative tissues [1]. Interchanging VB124 with other MCT4 inhibitors, such as the dual MCT1/MCT4 inhibitor Syrosingopine, introduces significant confounding variables. For example, Syrosingopine inhibits MCT4 (IC50 = 40 nM) but also exhibits potent MCT1 inhibition (IC50 = 2500 nM), preventing clean target deconvolution in systems where both transporters are expressed [2]. VB124's exceptional selectivity (>2700-fold for MCT4 over MCT1) eliminates this ambiguity, allowing researchers to attribute observed phenotypes exclusively to MCT4 blockade, a critical requirement for robust mechanistic studies [3]. Substituting VB124 with a less selective MCT4 inhibitor would compromise experimental specificity and lead to misinterpretation of MCT4's unique biological roles.

Quantitative Evidence Guide: VB124's Differentiated Performance vs. MCT4 and MCT1 Inhibitors


Selectivity: VB124 vs. Syrosingopine (Dual MCT1/MCT4 Inhibitor)

VB124 demonstrates superior MCT4 selectivity compared to Syrosingopine, a commonly used dual MCT1/MCT4 inhibitor. In direct comparison, VB124's MCT1 IC50 is 24,000 nM, while Syrosingopine's MCT1 IC50 is 2,500 nM, resulting in a >9-fold difference in MCT1 off-target activity [1][2]. This differential selectivity is critical for experiments where MCT1 co-expression could confound results. VB124's MCT4 selectivity index (>2700) is substantially higher than Syrosingopine's (62.5), making VB124 the preferred reagent for isolating MCT4-specific effects [1].

MCT4 selectivity lactate transport Syrosingopine target deconvolution

Potency: VB124 vs. Bindarit (Alternative MCT4 Inhibitor)

VB124 exhibits vastly superior potency compared to the alternative MCT4 inhibitor Bindarit. In MCT4 inhibition assays, VB124 shows an IC50 of 8.6 nM for lactate import, while Bindarit's reported IC50 is 30.2 µM, representing a >3500-fold difference in potency [1]. This extreme difference in molar potency directly translates to significantly lower effective concentrations in experimental systems, reducing the risk of off-target effects and compound solubility issues at high doses.

MCT4 potency lactate efflux Bindarit MDA-MB-231

In Vivo Efficacy: VB124 vs. Vehicle in Cardiac Hypertrophy and Tumor Models

VB124 demonstrates quantifiable in vivo efficacy across multiple disease models, establishing it as a robust tool for preclinical investigation. In an isoproterenol (ISO)-induced cardiac hypertrophy mouse model, oral VB124 (30 mg/kg daily) prevented hypertrophy, as measured by a significant reduction in cardiomyocyte cell area compared to vehicle-treated controls [1]. Furthermore, in an immunocompetent hepatocellular carcinoma (HCC) mouse model, VB124 treatment significantly suppressed tumor growth relative to vehicle, an effect linked to enhanced CD8+ T cell infiltration and cytotoxicity [2].

in vivo efficacy cardiac hypertrophy tumor growth pharmacodynamics

Tolerability: Long-Term Dosing vs. Acute Toxicity in Mice

VB124 exhibits a favorable tolerability profile in long-term in vivo studies, a critical consideration for chronic disease models. In a 180-day study where mice were administered VB124 at a supramaximal dose of 30 mg/kg twice daily, no significant changes were observed in body, heart, liver, or lung weights compared to vehicle-treated controls, indicating no overt organ toxicity or systemic cachexia . This contrasts with some tool compounds that show cumulative toxicity over extended treatment periods.

in vivo tolerability chronic dosing safety profile toxicity

Optimal Research and Industrial Application Scenarios for VB124 (MCT4 Inhibitor)


Mechanistic Studies in Tumor Immunometabolism and the Tumor Microenvironment (TME)

VB124 is ideally suited for dissecting the role of MCT4-mediated lactate export in shaping the immunosuppressive tumor microenvironment. Its high selectivity for MCT4 over MCT1 ensures that observed effects on immune cell infiltration (e.g., CD8+ T cells) and tumor growth are due to specific blockade of tumor-intrinsic lactate efflux, as demonstrated in hepatocellular carcinoma models [1][2]. This avoids the confounding MCT1 inhibition seen with less selective compounds like Syrosingopine, enabling precise interrogation of the lactate shuttle between glycolytic cancer cells and immune cells [3].

Investigating Cardiac Metabolism in Hypertrophy and Heart Failure

For cardiovascular research, VB124 provides a specific tool to study the pyruvate-lactate axis in cardiomyocytes. Its ability to redirect glycolytic flux toward mitochondrial pyruvate oxidation is a key mechanism in reversing metabolic derangements observed in cardiac hypertrophy [1]. VB124's favorable long-term tolerability profile at effective doses (30 mg/kg daily for up to 180 days) makes it a reliable reagent for chronic in vivo models of heart failure, where extended dosing is necessary to observe phenotypic rescue and avoid toxicity-related artifacts .

Target Validation and Combinatorial Therapy Screens in Oncology

VB124 is a critical reagent for validating MCT4 as a therapeutic target and for exploring combination strategies. Its high potency (IC50 8.6 nM) allows for robust target engagement at low concentrations, minimizing off-target effects in high-throughput screening formats [4]. Researchers can confidently use VB124 in combination with other agents (e.g., anti-PD-1 immunotherapy or metformin) to assess synthetic lethality or synergistic effects, knowing that observed outcomes are specifically tied to MCT4 inhibition [1][2]. This level of specificity is unattainable with dual MCT1/MCT4 inhibitors.

In Vivo Studies Requiring Chronic Oral Dosing

For studies requiring long-term modulation of lactate transport, such as in models of metabolic disease, cancer progression, or chronic inflammation, VB124's oral bioavailability and established safety profile provide a significant logistical advantage. The compound has been successfully dosed orally at 30 mg/kg for up to 180 days without observable toxicity, confirming its suitability for extended preclinical protocols . This reduces the need for invasive administration routes (e.g., continuous infusion) and lowers the barrier to conducting complex, longitudinal in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VB124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.